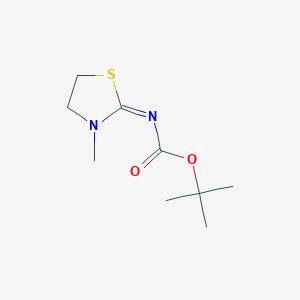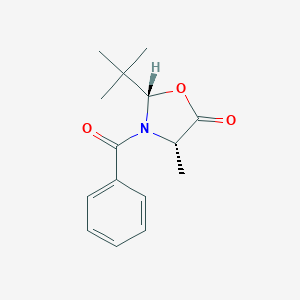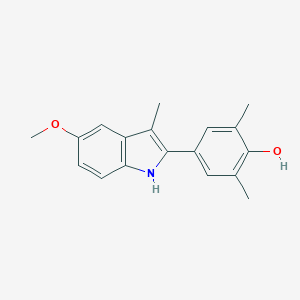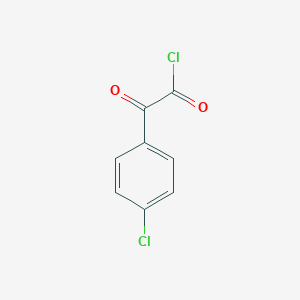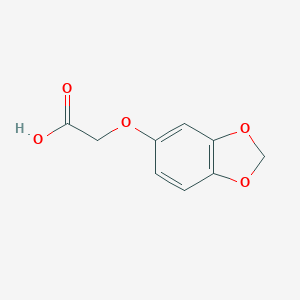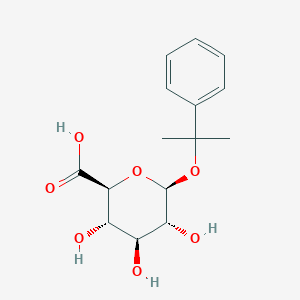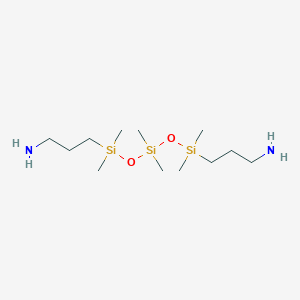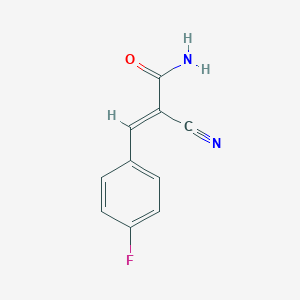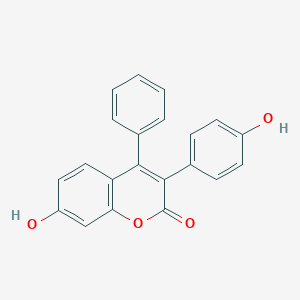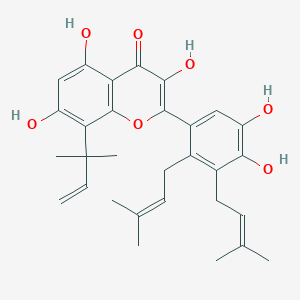
Broussoflavonol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Broussoflavonol C is a naturally occurring compound found in plants of the family Fabaceae. It is a type of flavonoid that has gained attention in recent years due to its potential therapeutic properties. Broussoflavonol C has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Cancer Research
Broussoflavonol C, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated potent growth-inhibitory activity towards estrogen receptor (ER)-negative breast cancer cells. In vitro studies reveal its ability to inhibit growth and induce differentiation of stem-like ER-negative breast cancer cells, such as SK-BR-3, more potently than anti-estrogen treatments like tamoxifen. It has been observed to decrease levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36, suggesting its potential for therapeutic application in breast cancer treatment (Guo et al., 2013), (Guo et al., 2013).
Tyrosinase Inhibition
Extracts from Broussonetia papyrifera, including Broussoflavonol C, have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. These natural compounds have demonstrated inhibitory activity, suggesting potential applications in conditions related to melanin overproduction, such as hyperpigmentation (Zheng et al., 2008).
Anti-inflammatory and Insulin Sensitivity Improvement
Broussoflavonol C, specifically from Broussonetia papyrifera root bark extract, has shown potential in reducing inflammation in adipose tissue and improving insulin sensitivity. This effect is possibly mediated through the activation of AMP-activated protein kinase (AMPK). The extract has been found to inhibit pro-inflammatory responses, making it a candidate for therapeutic use in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Propriétés
Numéro CAS |
104494-29-3 |
|---|---|
Nom du produit |
Broussoflavonol C |
Formule moléculaire |
C30H34O7 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3 |
Clé InChI |
HHTKCKAMIUFCSO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
Autres numéros CAS |
104494-29-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
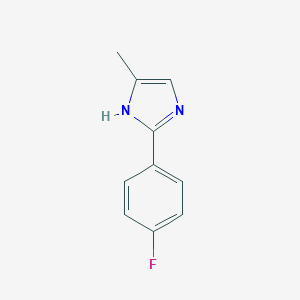
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
